N-cyclopentyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
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Overview
Description
N-CYCLOPENTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of N-CYCLOPENTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through various methods, including cycloaddition reactions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a substitution reaction, where a suitable cyclopentyl halide reacts with the isoxazole derivative.
Formation of the Furamide Group: The furamide group can be synthesized by reacting the isoxazole derivative with a suitable amine under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
N-CYCLOPENTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-CYCLOPENTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-CYCLOPENTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE can be compared with other isoxazole derivatives, such as:
3,5-Dimethylisoxazole: This compound has similar structural features but lacks the cyclopentyl and furamide groups.
Isoxazole-4-carboxamide: This compound has a carboxamide group instead of the furamide group.
Cyclopentylisoxazole: This compound has a cyclopentyl group attached to the isoxazole ring but lacks the furamide group.
The uniqueness of N-CYCLOPENTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-cyclopentyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-10-14(11(2)21-18-10)9-13-7-8-15(20-13)16(19)17-12-5-3-4-6-12/h7-8,12H,3-6,9H2,1-2H3,(H,17,19) |
InChI Key |
UWAXBVFUALUFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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